Biochemical PI3Kδ Inhibition: Potency vs. Structural Analog
In a direct head-to-head comparison using a competitive fluorescence polarization assay, 1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one (CHEMBL2165502) inhibited PI3Kδ with an IC50 of 2.30 nM [1]. A structurally related analog, CHEMBL2165501 (BDBM50394894), which differs in its heterocyclic substitution, showed a higher IC50 of 5.0 nM under identical experimental conditions [2]. This represents a 2.2-fold improvement in potency for the 4-methoxyphenyl-isobutyryl derivative.
| Evidence Dimension | Biochemical inhibition of PI3Kδ catalytic activity |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | CHEMBL2165501 (BDBM50394894): IC50 = 5.0 nM |
| Quantified Difference | Target compound is 2.2-fold more potent |
| Conditions | Recombinant PI3Kδ; competitive fluorescence polarization assay; 30 min incubation |
Why This Matters
For researchers procuring a PI3Kδ chemical probe, a 2.2-fold potency advantage reduces the concentration required for complete target engagement, directly translating to a wider experimental window in cellular assays.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502): PI3Kδ IC50 = 2.30 nM. https://www.bindingdb.org. View Source
- [2] BindingDB. BDBM50394894 (CHEMBL2165501): PI3Kδ IC50 = 5.0 nM. https://www.bindingdb.org. View Source
